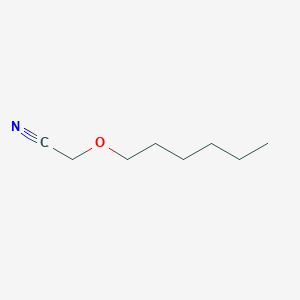

Acetonitrile, (hexyloxy)-

Description

Contextualization within Modern Organic Synthesis

In the field of organic synthesis, Acetonitrile (B52724), (hexyloxy)- is noted for its potential as a co-solvent. Its molecular structure, which combines both polar (nitrile and ether groups) and nonpolar (hexyl chain) features, makes it suitable for reaction environments that require miscibility with a range of reagents. vulcanchem.com While related structures containing hexyloxy groups are synthesized for applications in materials science and medicinal chemistry, and acetonitrile is a common solvent in such reactions, specific examples detailing the use of Acetonitrile, (hexyloxy)- as a primary reactant or a key intermediate in complex syntheses are not widely documented in available research. iucr.orgmdpi.com Its primary role appears to be in specialized applications rather than as a mainstream synthetic building block.

Emerging Research Trajectories for Acetonitrile, (hexyloxy)-

The most prominent area of application and research for Acetonitrile, (hexyloxy)- is in the field of fragrances and perfumery. niir.org Research findings and industry literature highlight its value as an aroma chemical. niir.orggoogle.com The compound's scent is characterized by a unique blend of floral, herbal, and fatty notes. flavscents.com Its specific organoleptic profile makes it a useful component in a variety of perfume compositions, including floral and fantasy bouquets, where it can be used to achieve particular aromatic effects. flavscents.comniir.org

Table 2: Organoleptic Profile of Acetonitrile, (hexyloxy)-

| Characteristic | Description | Source(s) |

|---|---|---|

| Odor Type | Floral, Green, Fatty | flavscents.comscent.vn |

| Odor Description | Described as floral, herbal, fatty, and having notes of violet and irone when evaluated at a 1.00% solution in dipropylene glycol. | flavscents.com |

| Substantivity | Lasts for approximately 8 hours at 100% concentration. | flavscents.com |

Foundational Perspectives in Chemical Research

From a foundational research perspective, Acetonitrile, (hexyloxy)- is a molecule of interest due to its bifunctional nature. The presence of the nitrile group (-C≡N) and the ether linkage (-O-) provides two distinct sites for potential chemical modification, although extensive studies on its reactivity are limited. The compound's physical properties, such as its boiling point of 203-204 °C and flash point of 82.3 °C, are important considerations for its handling and application in various chemical processes. flavscents.com Its solubility in alcohol and limited solubility in water (2157 mg/L at 25 °C) further define its utility as a solvent or additive in specific chemical systems. flavscents.com While it is not found in nature, its synthesis and inclusion in products like perfumes demonstrate a specific application of its unique physicochemical and sensory characteristics. flavscents.comniir.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

66912-24-1 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

2-hexoxyacetonitrile |

InChI |

InChI=1S/C8H15NO/c1-2-3-4-5-7-10-8-6-9/h2-5,7-8H2,1H3 |

InChI Key |

VEAMDGDGVPXWDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOCC#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Acetonitrile (B52724), (hexyloxy)-

The most prominent and widely applicable method for synthesizing ethers is the Williamson ether synthesis. This method's reliability and versatility make it the cornerstone for producing compounds like Acetonitrile, (hexyloxy)-.

Analysis of Precursor Chemistry and Reaction Schemes

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction. For Acetonitrile, (hexyloxy)-, two primary precursor combinations are feasible, as depicted in the reaction schemes below.

Scheme 1: Reaction of a Hexyloxide with a Haloacetonitrile

In this approach, a salt of hexanol (an alkoxide) acts as the nucleophile, attacking an electrophilic haloacetonitrile.

Precursors: 1-Hexanol is deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the corresponding hexyloxide salt. The electrophile would be a haloacetonitrile, typically 2-bromoacetonitrile or 2-chloroacetonitrile.

Reaction: The hexyloxide anion displaces the halide from the haloacetonitrile to form the ether linkage.

Scheme 2: Reaction of a Cyanomethoxide with a Hexyl Halide

Alternatively, the nucleophile can be the anion of hydroxyacetonitrile (cyanomethoxide), which reacts with a hexyl halide.

Precursors: Hydroxyacetonitrile (glycolonitrile) is deprotonated to form the cyanomethoxide salt. The electrophile is a 1-halohexane, such as 1-bromohexane (B126081) or 1-chlorohexane.

Reaction: The cyanomethoxide anion attacks the primary alkyl halide, displacing the halide and forming Acetonitrile, (hexyloxy)-.

The choice between these two routes often depends on the availability and reactivity of the precursors. byjus.com In general, primary alkyl halides are excellent substrates for SN2 reactions, making Scheme 2 a highly viable option. byjus.comrichmond.edu

Exploration of Catalytic Systems and Reaction Conditions

To enhance the efficiency of the Williamson ether synthesis for Acetonitrile, (hexyloxy)-, various catalytic systems and reaction conditions can be employed. Phase-transfer catalysis (PTC) is particularly noteworthy for its ability to facilitate reactions between reactants in different phases (e.g., an aqueous phase containing the alkoxide and an organic phase containing the alkyl halide). acs.orgacs.org

Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) hydrogen sulfate) or crown ethers, transport the alkoxide anion from the aqueous or solid phase into the organic phase, where it can react with the alkyl halide. acs.orgwiley-vch.de This method often leads to milder reaction conditions, avoids the need for strictly anhydrous solvents, and can improve reaction rates. acs.orgacs.org

Common solvents for this type of synthesis include polar aprotic solvents like acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF), which are effective at solvating the cation without strongly solvating the nucleophilic anion, thus enhancing its reactivity. byjus.comchemistrytalk.org The reaction temperature typically ranges from room temperature to moderate heating (50-100 °C), with reaction times varying from a few hours to overnight. byjus.com

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis

| Parameter | Condition | Rationale | Reference |

| Nucleophile | Sodium or Potassium Hexyloxide / Cyanomethoxide | Strong nucleophile for SN2 reaction. | byjus.com |

| Electrophile | 1-Bromohexane or 2-Bromoacetonitrile | Good leaving group for SN2 reaction. | richmond.edu |

| Base (for in situ alkoxide formation) | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Strong base to deprotonate the alcohol precursor. | richmond.edumdpi.com |

| Solvent | Acetonitrile, DMF, Toluene | Polar aprotic solvents enhance nucleophilicity. | byjus.comchemistrytalk.org |

| Catalyst | Tetrabutylammonium salts, Crown Ethers | Facilitates inter-phase reaction (Phase-Transfer Catalysis). | acs.orgnih.gov |

| Temperature | 50 - 110 °C | Provides sufficient energy for reaction to proceed at a reasonable rate. | byjus.commdpi.com |

Development of Novel Synthetic Approaches

While the Williamson ether synthesis is robust, modern synthetic chemistry emphasizes the development of more efficient, selective, and sustainable methods.

Design of Efficient and Selective Syntheses

The development of novel catalytic systems is a key area of research for improving the synthesis of ethers. For instance, palladium-catalyzed cross-coupling reactions, although more commonly used for aryl ethers, could potentially be adapted for the synthesis of aliphatic ethers under specific conditions. rsc.org However, for a simple, unactivated substrate like Acetonitrile, (hexyloxy)-, the classic SN2 approach generally remains the most efficient.

The primary challenge in selectivity for this specific molecule is minimal, as the precursors are monofunctional. However, in related syntheses, the choice of solvent has been shown to have a significant impact on regioselectivity (O-alkylation vs. C-alkylation) when ambident nucleophiles are present. rsc.org For the synthesis of Acetonitrile, (hexyloxy)-, the main side reactions to consider are elimination reactions (E2), especially if secondary or sterically hindered halides were used, though this is not the case for the ideal primary precursors. chemistrytalk.org

Integration of Sustainable Chemical Principles in Production

Green chemistry principles can be integrated into the production of Acetonitrile, (hexyloxy)- in several ways. The use of phase-transfer catalysis is inherently a greener approach as it can reduce the need for volatile and anhydrous organic solvents and may allow for the use of water as a solvent. acs.orgresearchgate.net

Furthermore, exploring alternative, renewable starting materials is a key aspect of sustainable chemistry. For example, methods are being developed for the production of acetonitrile from renewable sources like ethanol, which could provide a more sustainable feedstock for one of the key precursors. researchgate.net The choice of catalysts that are recyclable and have high turnover numbers also contributes to a more sustainable process. researchgate.net The ideal synthesis would maximize atom economy, minimize waste, and use less hazardous chemicals. researchgate.net

Advanced Structural and Spectroscopic Analysis in Chemical Research

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopic techniques are fundamental in modern chemical research for the unambiguous determination of molecular structures. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the electronic environment within a molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow chemists to piece together the molecular puzzle.

For instance, in the characterization of complex molecules containing hexyloxy and cyano groups, ¹H NMR and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons. mdpi.compsu.edu For example, the ¹H NMR spectrum of a compound with a hexyloxy group would typically show characteristic signals for the terminal methyl group (a triplet around 0.9 ppm) and the methylene (B1212753) groups of the hexyl chain. psu.eduprinceton.edu The methylene group attached to the oxygen atom would appear as a triplet at a lower field, typically around 4.0 ppm. princeton.edu

In ¹³C NMR, the carbons of the hexyloxy group would have distinct chemical shifts, and the carbon of the nitrile group (C≡N) would appear in a characteristic region of the spectrum, typically around 118 ppm. stanford.edu Two-dimensional NMR experiments would then be used to establish connectivity. A COSY spectrum would reveal proton-proton couplings within the hexyloxy chain, while HSQC would correlate each proton to its directly attached carbon. The HMBC experiment would show longer-range correlations between protons and carbons, which is crucial for connecting the hexyloxy group to the rest of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Hexyloxy Group

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -O-CH₂ -CH₂-CH₂-CH₂-CH₂-CH₃ | ~4.0 (triplet) | ~68-72 |

| -O-CH₂-CH₂ -CH₂-CH₂-CH₂-CH₃ | ~1.8 (quintet) | ~29-32 |

| -O-CH₂-CH₂-CH₂ -CH₂-CH₂-CH₃ | ~1.5 (quintet) | ~25-26 |

| -O-CH₂-CH₂-CH₂-CH₂ -CH₂ -CH₃ | ~1.3-1.4 (multiplet) | ~22-29 |

| -O-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ | ~0.9 (triplet) | ~14 |

Advanced Mass Spectrometry for Isotopic and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), provide the exact mass of a molecule, which allows for the determination of its elemental formula. psu.eduprinceton.edu This is a critical step in identifying a new compound. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the different components of the molecule. rsc.org

In the analysis of a compound containing a hexyloxy group, a common fragmentation pattern would be the loss of the hexyl group or the hexyloxy group. The resulting fragment ions can be analyzed to confirm the presence of these structural units. For molecules containing a nitrile group, characteristic fragmentation pathways can also be observed. The use of soft ionization techniques, such as electrospray ionization (ESI), helps to keep the molecule intact for initial mass determination. mdpi.comwaters.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov The nitrile group (C≡N) has a very characteristic and strong absorption in the IR spectrum, typically appearing in the range of 2200-2260 cm⁻¹. nih.gov The presence of a sharp band in this region is a strong indicator of a nitrile-containing compound.

The C-O stretching vibration of the hexyloxy group would be observed in the fingerprint region of the IR spectrum, typically around 1000-1300 cm⁻¹. mdpi.com The C-H stretching vibrations of the alkyl chain appear around 2850-3000 cm⁻¹. mdpi.com By analyzing the positions and intensities of these bands, researchers can confirm the presence of the expected functional groups and gain insights into their local chemical environment. nih.govuoa.gr

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C≡N | Stretch | 2200 - 2260 |

| C-O (Ether) | Stretch | 1000 - 1300 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

Single-Crystal X-ray Diffraction for Solid-State Structures (if applicable)

The resulting crystal structure provides a detailed snapshot of the molecule, confirming the connectivity established by NMR and offering insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern how the molecules pack in the crystal lattice. researchgate.net

Conformational Analysis and Stereochemical Investigations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.comresearchgate.net For a flexible group like the hexyloxy chain, multiple conformations are possible. Computational methods, in conjunction with experimental data from NMR (e.g., through-space interactions observed in NOESY experiments), can be used to determine the most stable conformations of the molecule in solution. researchgate.net

Stereochemical investigations are crucial when chiral centers are present in the molecule. google.comnih.gov If, for example, the hexyloxy group were attached to a stereocenter, techniques such as chiral chromatography or the use of chiral shift reagents in NMR could be employed to separate and identify the different stereoisomers.

Chemical Reactivity and Derivatization Studies

Reactivity of the Nitrile Functional Group

The nitrile group in (hexyloxy)acetonitrile is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. This inherent electrophilicity is the basis for a variety of nucleophilic addition and substitution reactions, as well as hydrolysis.

The electron-deficient carbon atom of the nitrile group is susceptible to attack by a wide array of nucleophiles. These reactions typically proceed through the formation of an intermediate imine anion, which can then be further transformed depending on the reaction conditions and the nature of the nucleophile.

Common nucleophiles that can react with the nitrile group of (hexyloxy)acetonitrile include organometallic reagents (like Grignard and organolithium reagents), hydrides, and carbanions. The addition of a Grignard reagent, for instance, would lead to the formation of a ketone after hydrolysis of the intermediate imine.

Table 1: Illustrative Nucleophilic Addition Reactions at the Nitrile Group of (Hexyloxy)acetonitrile

| Nucleophile | Intermediate | Final Product (after hydrolysis) | Product Class |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Imine anion | Ketone | Carbonyl Compound |

| Organolithium (R-Li) | Imine anion | Ketone | Carbonyl Compound |

| Lithium Aluminum Hydride (LiAlH₄) | Imine anion | Primary amine | Amine |

It is important to note that the reactivity can be influenced by the steric hindrance imposed by the hexyloxy group. However, given the linear nature of the nitrile, this effect is generally minimal for additions at the nitrile carbon.

The nitrile group of (hexyloxy)acetonitrile can undergo hydrolysis under both acidic and basic conditions to yield either a carboxylic acid or an amide. The reaction proceeds through a stepwise mechanism involving the initial hydration of the nitrile to form an amide intermediate.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack by water. The resulting amide is then further hydrolyzed to the corresponding carboxylic acid, (hexyloxy)acetic acid, and an ammonium (B1175870) salt. libretexts.org

Acid-Catalyzed Hydrolysis: C₆H₁₃OCH₂C≡N + 2H₂O + H⁺ → C₆H₁₃OCH₂COOH + NH₄⁺

Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting amide can be isolated under mild conditions, or the reaction can proceed with further hydrolysis to form the carboxylate salt of (hexyloxy)acetic acid and ammonia. libretexts.org

Base-Catalyzed Hydrolysis: C₆H₁₃OCH₂C≡N + OH⁻ + H₂O → C₆H₁₃OCH₂COO⁻ + NH₃

The choice of reaction conditions (temperature, concentration of acid or base) can allow for the selective formation of either the amide or the carboxylic acid.

Reactivity of the Hexyloxy Ether Linkage

The ether linkage in (hexyloxy)acetonitrile is generally stable and less reactive than the nitrile group. However, it can undergo cleavage under specific and often harsh reaction conditions.

The cleavage of the C-O bond in ethers typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alkyl groups attached to the ether oxygen.

In the case of (hexyloxy)acetonitrile, the ether involves a primary alkyl group (hexyl) and a cyanomethyl group. Cleavage under strong acidic conditions would likely proceed via an Sₙ2 mechanism. The first step involves the protonation of the ether oxygen to form a good leaving group (an alcohol). Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom. In this case, attack at the cyanomethyl carbon would be sterically less hindered than at the primary carbon of the hexyl group.

Acid-Catalyzed Ether Cleavage (Sₙ2): C₆H₁₃OCH₂C≡N + HX → [C₆H₁₃O⁺HCH₂C≡N]X⁻ → C₆H₁₃OH + XCH₂C≡N

Alternatively, under forcing conditions, attack at the primary carbon of the hexyl group can also occur, leading to hexyl halide and hydroxyacetonitrile.

Base-catalyzed cleavage of ethers is less common and generally requires very strong bases or specific activating groups. wikipedia.org For a simple alkyl ether like the hexyloxy group, this pathway is not typically observed under standard laboratory conditions.

The hexyl group of (hexyloxy)acetonitrile is a saturated alkyl chain and is therefore relatively unreactive. However, functionalization can be achieved through radical substitution reactions, such as free-radical halogenation. This would introduce a halogen atom at one of the carbon positions on the hexyl chain, which could then be used as a handle for further nucleophilic substitution reactions to introduce other functional groups.

Table 2: Potential Functional Group Interconversions on the Hexyl Moiety

| Reagent | Reaction Type | Product |

|---|---|---|

| Br₂ / UV light | Free-radical bromination | Bromo-(hexyloxy)acetonitrile |

| NBS / initiator | Allylic/Benzylic Bromination (not applicable) | - |

It is important to consider that the conditions for such reactions must be chosen carefully to avoid unwanted side reactions at the more reactive nitrile group.

Synthesis of Analogues and Derivatives for Mechanistic Probes

To study the reaction mechanisms and the influence of electronic and steric effects on the reactivity of (hexyloxy)acetonitrile, various analogues and derivatives can be synthesized. These compounds can serve as mechanistic probes to elucidate reaction pathways and transition state structures.

For instance, introducing electron-withdrawing or electron-donating substituents on the hexyl chain could provide insight into the electronic effects on the reactivity of the ether linkage and the nitrile group.

Table 3: Examples of (Hexyloxy)acetonitrile Analogues for Mechanistic Studies

| Analogue | Purpose of Study |

|---|---|

| (4-Methoxyhexyloxy)acetonitrile | Investigate the effect of an electron-donating group on ether cleavage rates. |

| (4-Trifluoromethylhexyloxy)acetonitrile | Investigate the effect of an electron-withdrawing group on ether cleavage and nitrile reactivity. |

| Isotopic labeling (e.g., ¹⁸O in the ether) | Trace the fate of the oxygen atom during cleavage reactions to confirm mechanistic pathways. |

The synthesis of these analogues would typically involve standard organic synthesis methods, such as the Williamson ether synthesis, starting from the corresponding substituted hexyl halides and hydroxyacetonitrile, or by functional group manipulation of (hexyloxy)acetonitrile itself.

Absence of Research Findings on the Catalytic Roles and Mediating Effects of Acetonitrile (B52724), (hexyloxy)- in Organic Reactions

Extensive searches of scientific literature and chemical databases have yielded no specific information regarding the catalytic roles or mediating effects of the chemical compound Acetonitrile, (hexyloxy)- in organic reactions. This particular derivative of acetonitrile has not been documented as a catalyst or a reaction mediator in published research.

The broader parent compound, acetonitrile, is widely utilized in organic synthesis, primarily as a polar aprotic solvent. It also serves as a reactant, often as a source of the cyanomethyl group, in a variety of chemical transformations. Numerous studies have detailed the participation of acetonitrile in reactions catalyzed by transition metals and other catalytic systems. However, this body of research does not extend to the specific derivative, Acetonitrile, (hexyloxy)-.

Consequently, there are no research findings, detailed studies, or data tables available to populate the section on "Catalytic Roles and Mediating Effects in Organic Reactions" for Acetonitrile, (hexyloxy)-. The scientific community has not, to date, reported any investigations into the potential for this compound to influence or participate in catalytic cycles or to mediate the course of organic reactions.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio approaches like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP) are employed to determine the electronic structure of Acetonitrile (B52724), (hexyloxy)-. nih.gov These calculations provide a detailed picture of electron distribution, which governs the molecule's stability, reactivity, and spectroscopic properties.

Key electronic properties that can be calculated include the molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. arxiv.org A larger gap implies higher stability.

The molecular electrostatic potential (MEP) map is another valuable output, which illustrates the charge distribution on the molecule's surface. For Acetonitrile, (hexyloxy)-, the MEP would show a region of negative potential around the nitrogen atom of the nitrile group due to its lone pair of electrons, making it a likely site for electrophilic attack. The oxygen atom of the hexyloxy group also represents a region of negative potential.

Table 1: Calculated Electronic Properties of Acetonitrile, (hexyloxy)- Calculations performed at the B3LYP/6-311G(d,p) level of theory.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.8 D | Reflects the molecule's overall polarity. |

| Charge on Nitrile N | -0.45 e | Highlights the primary site for electrophilic attack. |

Computational Prediction of Reaction Mechanisms and Energy Landscapes

Computational chemistry is extensively used to explore the pathways of chemical reactions, providing insights into mechanisms and kinetics. rsc.org For Acetonitrile, (hexyloxy)-, potential reactions include the hydrolysis of the nitrile group or substitution reactions at the carbon atom adjacent to the oxygen.

Using DFT, a potential energy surface (PES) for a proposed reaction can be mapped out. lsu.edu This involves locating the geometries of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.

Table 2: Calculated Energy Profile for a Hypothetical Reaction of Acetonitrile, (hexyloxy)- (Energies are relative to the reactants, calculated in kcal/mol)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants | 0.0 |

| TS1 | First Transition State | +15.2 |

| I1 | Intermediate 1 | -5.4 |

| TS2 | Second Transition State | +22.5 |

Molecular Dynamics Simulations for Conformational Space Exploration

Due to the flexible hexyloxy chain, Acetonitrile, (hexyloxy)- can adopt numerous conformations. Molecular Dynamics (MD) simulations are the ideal computational tool to explore this conformational space. MD simulates the movement of atoms in a molecule over time by solving Newton's equations of motion. lsu.edu

An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system based on the positions of its atoms. By running a simulation for a sufficient length of time (nanoseconds to microseconds), a representative ensemble of the molecule's conformations can be generated.

Table 3: Conformational Analysis of the Hexyloxy Chain

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| O-C1-C2-C3 | Anti (trans) | 0.00 | 65 |

| O-C1-C2-C3 | Gauche | +0.95 | 35 |

| C1-C2-C3-C4 | Anti (trans) | 0.00 | 68 |

In Silico Design of Novel Acetonitrile, (hexyloxy)- Derivatives

In silico (computational) design is a powerful strategy for proposing new molecules with enhanced or targeted properties. Starting with the parent structure of Acetonitrile, (hexyloxy)-, derivatives can be designed by making systematic chemical modifications. Quantum chemical calculations can then be used to predict the properties of these new structures without the need for their synthesis and experimental testing.

For example, if the goal were to increase the molecule's reactivity for a specific application, modifications could be made to decrease the HOMO-LUMO gap. This might involve adding electron-withdrawing or electron-donating groups to the hexyloxy chain. For instance, adding a hydroxyl group to the end of the alkyl chain could alter the molecule's solubility and electronic properties.

This approach allows for the high-throughput screening of a virtual library of candidate molecules. The most promising candidates, as identified by the computational results, can then be prioritized for synthesis, saving significant time and resources.

Table 4: In Silico Screening of Acetonitrile, (hexyloxy)- Derivatives

| Derivative | Modification | Calculated HOMO-LUMO Gap (eV) | Predicted Effect on Stability |

|---|---|---|---|

| Parent Molecule | None | 8.7 | High |

| Derivative A | Chain shortened to ethoxy | 8.9 | Slightly Increased |

| Derivative B | Chain lengthened to decyloxy | 8.6 | Slightly Decreased |

| Derivative C | Terminal -OH on hexyl chain | 8.2 | Decreased |

Applications in Advanced Organic Synthesis

Utilization as a Building Block in Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.com While no specific MCRs involving "Acetonitrile, (hexyloxy)-" have been documented, its structure suggests it could be a valuable component in several known MCRs.

For instance, the activated methylene (B1212753) group of "Acetonitrile, (hexyloxy)-" could potentially participate as the acidic component in isocyanide-based MCRs such as the Ugi or Passerini reactions. The introduction of the hexyloxy group could impart unique solubility properties to the resulting products, which could be advantageous in medicinal chemistry and materials science.

Table 1: Potential Multi-component Reactions for "Acetonitrile, (hexyloxy)-"

| Reaction Name | Potential Role of "Acetonitrile, (hexyloxy)-" | Expected Product Features |

| Ugi Reaction | Acid component | Highly functionalized peptide-like structures with a hexyloxy side chain. |

| Passerini Reaction | Acid component | α-Acyloxy carboxamides bearing a hexyloxy moiety. |

| Gewald Reaction | Active methylene component | Substituted 2-aminothiophenes with a hexyloxy group. |

Role in the Construction of Complex Molecular Architectures

The synthesis of complex molecular architectures often relies on the use of versatile building blocks that can be elaborated into intricate structures. "Acetonitrile, (hexyloxy)-" could serve as a precursor to various functional groups, making it a potentially useful tool for synthetic chemists.

Contributions to Asymmetric Synthesis Methodologies

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically enriched form, is of paramount importance in the pharmaceutical and agrochemical industries. uwindsor.ca While there is no reported use of "Acetonitrile, (hexyloxy)-" in asymmetric synthesis, its structure suggests potential applications in this field.

The activated methylene group could be deprotonated with a chiral base to generate a chiral enolate, which could then react with electrophiles to form new stereocenters. Alternatively, the nitrile group could be a substrate for enantioselective additions of organometallic reagents or for catalytic asymmetric reductions. The hexyloxy group might play a role in directing the stereochemical outcome of these reactions through steric or electronic effects.

Exploration in Polymer and Materials Chemistry as a Monomer or Modifier

The polymerization of nitriles can lead to the formation of nitrogen-containing polymers with interesting properties. nih.gov While the polymerization of "Acetonitrile, (hexyloxy)-" has not been reported, it could potentially be explored as a monomer or comonomer in the synthesis of novel polymers. The resulting polymers would possess hexyloxy side chains, which could influence their solubility, thermal properties, and self-assembly behavior.

Furthermore, "Acetonitrile, (hexyloxy)-" could be used as a modifier for existing polymers. The introduction of the hexyloxyacetonitrile moiety onto a polymer backbone could be used to tune its surface properties, enhance its compatibility with other materials, or introduce new functionalities.

Environmental Transformation and Degradation Pathways Academic Perspective

Abiotic Degradation Mechanisms in Simulated Environmental Conditions

Direct experimental data on the abiotic degradation of Acetonitrile (B52724), (hexyloxy)- is scarce in published literature. However, its molecular structure allows for predictions regarding its susceptibility to key environmental processes like hydrolysis and photolysis.

Hydrolysis: The nitrile group in Acetonitrile, (hexyloxy)- can undergo hydrolysis, although this process is generally slow for simple nitriles like acetonitrile under neutral pH conditions at ambient temperatures. who.int The reaction is typically accelerated under strongly acidic or alkaline conditions. scielo.brresearchgate.net The hydrolysis would proceed in a stepwise manner, first yielding an amide intermediate (2-(hexyloxy)acetamide) and subsequently a carboxylic acid (2-(hexyloxy)acetic acid) and ammonia. The ether linkage is generally stable to hydrolysis under typical environmental pH ranges.

Photolysis: Photodegradation could be a more significant abiotic pathway. Studies on acetonitrile have shown that it can be decomposed by exposure to ultraviolet (UV) light and natural sunlight. osti.govresearchgate.net The photolysis of Acetonitrile, (hexyloxy)- in aqueous environments or in the atmosphere would likely involve reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH). nih.gov In the atmosphere, reaction with hydroxyl radicals is a primary degradation mechanism for many organic compounds. epa.gov This process would likely lead to the cleavage of the molecule and the formation of various smaller, oxidized products.

Biotransformation Studies: Microbial and Enzymatic Pathways

While no specific biotransformation studies have been published for Acetonitrile, (hexyloxy)-, the degradation pathways for nitrile compounds by microorganisms are well-established and provide a strong basis for predicting its fate. osti.gov Microbes, including various strains of bacteria, fungi, and yeast, are known to utilize nitriles as a source of carbon and nitrogen. who.intosti.gov

The microbial metabolism of nitriles typically follows two main enzymatic pathways. researchgate.netnih.gov

Nitrilase Pathway: A single-step process where a nitrilase enzyme directly hydrolyzes the nitrile group to the corresponding carboxylic acid (2-(hexyloxy)acetic acid) and ammonia. nih.gov

Nitrile Hydratase/Amidase Pathway: A two-step process. First, a nitrile hydratase enzyme hydrates the nitrile to form an amide intermediate (2-(hexyloxy)acetamide). cas.cz Subsequently, an amidase enzyme hydrolyzes the amide to the carboxylic acid (2-(hexyloxy)acetic acid) and ammonia. researchgate.netnih.gov

Bacteria from genera such as Pseudomonas, Rhodococcus, and Nocardia are known to possess these nitrile-degrading enzymes. researchgate.net It is highly probable that a microbial consortium adapted to nitrile-containing environments could degrade Acetonitrile, (hexyloxy)- through one or both of these pathways. The hexyloxy side chain may also be susceptible to microbial oxidation, potentially leading to further breakdown of the molecule.

| Pathway | Enzyme(s) Involved | Intermediate Product | Final Products | Reference |

|---|---|---|---|---|

| Nitrilase Pathway | Nitrilase | None | Carboxylic Acid + Ammonia | researchgate.netnih.gov |

| Nitrile Hydratase/Amidase Pathway | Nitrile Hydratase, Amidase | Amide | Carboxylic Acid + Ammonia | researchgate.netcas.cznih.gov |

Identification and Characterization of Transformation Products

Without experimental studies, the transformation products of Acetonitrile, (hexyloxy)- can only be predicted based on the likely degradation pathways described above. The primary initial products from both abiotic hydrolysis and microbial degradation are expected to be consistent.

The principal transformation products from the cleavage of the nitrile group would be:

2-(hexyloxy)acetamide: The amide intermediate formed during the initial step of hydrolysis or via the nitrile hydratase pathway.

2-(hexyloxy)acetic acid: The carboxylic acid product resulting from complete hydrolysis of the nitrile group via either the nitrilase or the nitrile hydratase/amidase pathway.

Ammonia: Released upon the hydrolysis of the nitrile group.

Further degradation, particularly through oxidative processes (e.g., reaction with hydroxyl radicals or microbial oxidation), could lead to the breakdown of the hexyl chain. This would result in a variety of smaller oxygenated organic molecules, ultimately leading to mineralization into carbon dioxide and water under aerobic conditions.

| Predicted Product | Likely Formation Pathway | Chemical Formula |

|---|---|---|

| 2-(hexyloxy)acetamide | Abiotic Hydrolysis (partial), Nitrile Hydratase Pathway | C8H17NO2 |

| 2-(hexyloxy)acetic acid | Abiotic Hydrolysis (complete), Nitrilase Pathway, Amidase Pathway | C8H16O3 |

| Ammonia | Abiotic Hydrolysis, Nitrilase Pathway, Amidase Pathway | NH3 |

| Carbon Dioxide | Complete Mineralization | CO2 |

| Water | Complete Mineralization | H2O |

Future Research Directions and Unexplored Avenues

Opportunities for Innovative Synthetic Strategies

Current synthetic routes to Acetonitrile (B52724), (hexyloxy)- are not extensively documented in publicly available research. This presents a clear opportunity for the development of novel and efficient synthetic strategies. Future research could focus on several promising avenues:

Catalytic C-H Functionalization: A significant advancement would be the development of catalytic methods for the direct C-H functionalization of acetonitrile with hexyloxy-containing reagents. This approach, if successful, would offer a more atom-economical and environmentally benign alternative to traditional multi-step syntheses. Research in this area could explore a variety of catalysts, including transition metals and photoredox catalysts, to achieve high selectivity and yield.

Flow Chemistry Approaches: The application of continuous flow chemistry for the synthesis of Acetonitrile, (hexyloxy)- is another unexplored and potentially advantageous route. acs.orgrsc.orgdtu.dk Flow synthesis can offer improved safety, scalability, and reproducibility over batch processes. rsc.orgrsc.org Future studies could design and optimize a flow process for the synthesis of this compound, potentially leading to a more efficient and industrially viable manufacturing method.

Biocatalytic Synthesis: The use of enzymes to catalyze the formation of Acetonitrile, (hexyloxy)- represents a green and highly selective synthetic strategy. mdpi.comnih.gov Research could focus on identifying or engineering enzymes, such as nitrile hydratases or novel biocatalysts, that can facilitate the desired transformation under mild conditions. mdpi.comnih.govnih.govacs.org This bio-inspired approach could lead to the production of high-purity Acetonitrile, (hexyloxy)- with minimal environmental impact.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Functionalization | Atom economy, reduced waste, novel reactivity | Catalyst design, reaction optimization, substrate scope |

| Flow Chemistry | Scalability, safety, reproducibility | Reactor design, optimization of process parameters |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, sustainability | Enzyme discovery and engineering, process development |

Deepening Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving Acetonitrile, (hexyloxy)- is crucial for controlling its reactivity and developing new applications. Given the lack of specific studies, future research in this area will be foundational.

Theoretical and Computational Studies: In the absence of extensive experimental data, theoretical and computational studies can provide valuable insights into the electronic structure, reactivity, and potential reaction pathways of Acetonitrile, (hexyloxy)-. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations, for instance, could be employed to model reaction mechanisms, predict transition states, and understand the influence of the hexyloxy group on the nitrile functionality. acs.orgrsc.org

Kinetic and Spectroscopic Analysis: Once viable synthetic routes are established, detailed kinetic and spectroscopic studies will be essential to experimentally probe reaction mechanisms. Techniques such as in-situ infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be used to identify reaction intermediates and elucidate the step-by-step processes of reactions involving Acetonitrile, (hexyloxy)-.

Exploration of Photoredox and Electrochemical Reactions: The behavior of Acetonitrile, (hexyloxy)- under photoredox and electrochemical conditions is completely unexplored. nih.govyoutube.commdpi.comrsc.orgresearchgate.net Future research could investigate its potential to participate in single-electron transfer processes, which could open up new avenues for its functionalization and incorporation into complex molecules. nih.govorganic-chemistry.org

| Research Area | Objective | Methodologies |

| Theoretical and Computational Studies | Predict reactivity and reaction pathways | Density Functional Theory (DFT), molecular modeling |

| Kinetic and Spectroscopic Analysis | Elucidate reaction mechanisms experimentally | In-situ spectroscopy (IR, NMR), mass spectrometry, kinetic studies |

| Photoredox and Electrochemical Reactions | Explore novel reactivity patterns | Cyclic voltammetry, preparative electrolysis, photocatalysis |

Expanding the Scope of Applications in Chemical Sciences

The potential applications of Acetonitrile, (hexyloxy)- remain largely speculative due to the lack of dedicated research. However, based on the functionalities present in the molecule (a nitrile group and a hexyloxy ether group), several promising areas for future investigation can be identified.

Intermediate in Pharmaceutical and Agrochemical Synthesis: The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, such as amines, carboxylic acids, and amides, which are common in pharmaceuticals and agrochemicals. mlunias.comtedia.com.cn The hexyloxy group could impart desirable lipophilic properties to target molecules. Future research could explore the use of Acetonitrile, (hexyloxy)- as a key intermediate in the synthesis of novel bioactive compounds. mallakchemicals.comsumitomo-chem.co.jp

Building Block for Functional Materials: The unique combination of a polar nitrile group and a nonpolar hexyloxy chain suggests that Acetonitrile, (hexyloxy)- could be a valuable building block for the synthesis of new functional materials. For example, it could be used to create liquid crystals, polymers with specific solubility properties, or as a component in self-assembling systems.

Asymmetric Synthesis: The development of chiral derivatives of Acetonitrile, (hexyloxy)- could open up its application in asymmetric synthesis. uwindsor.cauvic.cayoutube.comslideshare.netfrontiersin.org Future work could focus on introducing chirality into the molecule and exploring its use as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis.

| Application Area | Potential Role of Acetonitrile, (hexyloxy)- | Research Focus |

| Pharmaceutical and Agrochemical Synthesis | Precursor to bioactive molecules with tailored lipophilicity | Synthesis of derivatives and evaluation of their biological activity |

| Functional Materials | Monomer or building block for polymers, liquid crystals, etc. | Polymerization studies, investigation of self-assembly properties |

| Asymmetric Synthesis | Chiral auxiliary or precursor to chiral ligands | Development of enantioselective syntheses and applications in catalysis |

Q & A

Q. What are the standard synthetic protocols for preparing (hexyloxy)acetonitrile derivatives, and how does solvent choice impact reaction efficiency?

Methodological Answer: (Hexyloxy)acetonitrile derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of phenols with 1-bromohexane in acetonitrile under reflux conditions (18–24 hours) yields intermediates like 3-(hexyloxy)aniline . Acetonitrile acts as a polar aprotic solvent, enhancing reaction rates by stabilizing ionic intermediates. However, its high polarity may require extended reaction times compared to less polar solvents. Post-synthesis, products are purified via flash chromatography (2–5% MeOH/DCM) or recrystallization .

Q. How can researchers optimize the purification of (hexyloxy)acetonitrile intermediates contaminated with unreacted starting materials?

Methodological Answer: Liquid-liquid extraction (LLE) using acetonitrile/water systems is effective for removing polar impurities. For non-polar byproducts, silica gel chromatography with gradient elution (e.g., 70–100% acetonitrile/methanol mixtures) improves separation . Advanced techniques like high-speed counter-current chromatography (HSCCC) with ternary solvent systems (n-hexane/methyl tert-butyl ether/acetonitrile) resolve structurally similar compounds .

Advanced Research Questions

Q. How can discrepancies in chromatographic data for (hexyloxy)acetonitrile analogs be resolved when using acetonitrile-based mobile phases?

Methodological Answer: Contradictions in retention times or peak splitting often arise from pH sensitivity or residual silanol activity in C18 columns. To mitigate this:

- Use mobile phases buffered with 5 mM NH₄OAc to stabilize ionization .

- Employ a step-down gradient elution (e.g., 70% to 100% acetonitrile over 15 minutes) to improve resolution of regioisomers .

- Validate methods via design-of-experiments (DoE) to assess factors like column temperature and flow rate .

Q. Under what experimental conditions does acetonitrile-water phase separation occur, and how can this property be exploited in extraction workflows?

Methodological Answer: Phase separation occurs under "salting-out" conditions (e.g., high NaCl concentrations) or at low temperatures (−20°C). Researchers use this for:

Q. What analytical strategies ensure >95% purity of (hexyloxy)acetonitrile derivatives for bioactivity studies?

Methodological Answer:

- Reverse-phase LC-MS: Use Eclipse XDB-C18 columns with acetonitrile/methanol gradients and charged aerosol detection (CAD) to quantify trace impurities .

- ¹H NMR: Analyze DMSO-d₆ or CDCl₃ spectra for residual solvent peaks (e.g., δ 2.50 ppm for DMSO) and integrate signals to calculate purity .

- Elemental analysis: Validate molecular formulas (e.g., C₁₀H₁₁NO for 3,5-dimethylphenoxy derivatives) with ≤0.3% deviation .

Q. How do solvent effects influence the reaction mechanism of (hexyloxy)acetonitrile in SNAr (nucleophilic aromatic substitution) reactions?

Methodological Answer: Acetonitrile’s high dielectric constant (ε = 37.5) stabilizes transition states in SNAr reactions by solvating the departing leaving group. Comparative studies show:

- Reactions in acetonitrile proceed 2–3× faster than in THF due to better stabilization of nitro leaving groups .

- Hexyloxy groups enhance para-selectivity by sterically hindering ortho positions, as evidenced by NOESY NMR .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility data for (hexyloxy)acetonitrile derivatives in acetonitrile-water systems?

Methodological Answer: Contradictions often stem from unaccounted temperature or salt effects. To standardize

- Use the IUPAC-NIST solubility database for reference values (e.g., KI solubility in acetonitrile at 283–333 K) .

- Replicate conditions using thermostatic baths (±0.1°C accuracy) and report ionic strength (e.g., 0.1 M NaCl) .

- Apply Hansen solubility parameters (δD, δP, δH) to predict miscibility gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.